molecular formula C10H12N2O3 B1439178 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one CAS No. 1103994-40-6

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Cat. No. B1439178
M. Wt: 208.21 g/mol
InChI Key: CSHFKRWXDVGPCA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. Furan-2-carbonyl isothiocyanate, for example, can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one and its derivatives have been utilized in the synthesis of complex chemical compounds. For example, the oxidative carbonylation of 3-yne-1,2-diol derivatives, catalyzed by PdI(2)/KI, leads to the formation of furan-3-carboxylic esters, indicating its utility in creating high-value chemical products through a one-step process (Gabriele et al., 2012). Similarly, the synthesis of substituted phenylthiourea furan derivatives highlights the role of this compound in the formation of complex molecular structures, which includes studying intramolecular hydrogen bonds and various intermolecular interactions (Hritzová et al., 2005).

Pharmacological Research

While excluding specific details on drug use, dosage, and side effects, it's worth mentioning that some derivatives of 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one have been investigated for their pharmacological properties. For instance, 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones were synthesized and found to exhibit strong antinociceptive properties, which were observed across a range of doses (Siwek et al., 2008).

Neuroinflammation Imaging

In the context of neurology, a derivative of 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one, specifically [11C]CPPC, was developed as a PET radiotracer for imaging reactive microglia and disease-associated microglia, which are key in understanding neuroinflammation in various neuropsychiatric disorders. This compound allows for non-invasive imaging of microglia, aiding in the study of diseases like Alzheimer’s and Parkinson's, and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).

Catalysis and Reaction Mechanisms

This compound and its derivatives are also significant in catalysis. For example, SiO2-supported Ni and NiFe bimetallic catalysts were used for converting furfural into valuable chemicals, demonstrating the role of these compounds in facilitating and understanding complex catalytic processes (Sitthisa et al., 2011).

Future Directions

Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, being a furan derivative, could potentially be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

4-(furan-2-carbonyl)-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHFKRWXDVGPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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